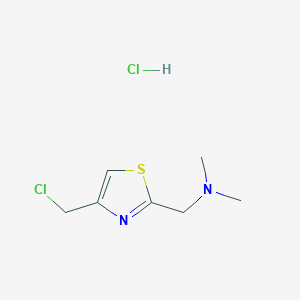

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

Description

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride (CAS: 82586-71-8) is a thiazole-based heterocyclic compound with the molecular formula C₇H₁₂Cl₂N₂S and a molecular weight of 227.15 g/mol . It features a chloromethyl-substituted thiazole ring linked to a dimethylmethanamine group, which is protonated as a hydrochloride salt. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules such as fungicides and enzyme inhibitors . Its synthesis often involves carbodiimide-mediated coupling reactions or nucleophilic substitutions, as evidenced by its role in preparing urea derivatives and acetamides .

Properties

IUPAC Name |

1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJZXQCIDAQYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519508 | |

| Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140176-74-5, 82586-71-8 | |

| Record name | 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140176-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves constructing the thiazole ring substituted at the 2-position with a dimethylaminomethyl group and at the 4-position with a chloromethyl group. The compound is isolated as its hydrochloride salt to enhance stability and crystallinity.

Key Synthetic Steps and Reaction Conditions

Synthesis of 4-chloromethyl-2-dimethylaminomethylthiazole Intermediate

- Starting from dimethylaminothioacetamide , prepared by reacting dimethylaminoacetonitrile with phosphorus pentasulfide.

- This intermediate is then reacted with 1,3-dichloroacetone in dialkylether solvents to form 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline.

- Subsequent dehydration converts the hydroxythiazoline to the thiazole ring system.

Oxidation and Chlorination

- The hydroxythiazoline intermediate is often subjected to chlorination using chlorinating agents to install the chloromethyl group at the 4-position.

- Reaction parameters such as temperature (10-15 °C initially, then raised to 60-65 °C), stirring speed (150-190 rpm), and reaction time (20-25 hours initially, then 4-5 hours at elevated temperature) are critical for optimal yield and purity.

- The reaction mixture is then cooled to precipitate the product, followed by filtration and washing steps.

Purification and Crystallization

Alternative Synthetic Routes

- Some methods describe direct cyclization of aminothioamide with dihalopropanone derivatives in the presence of a haloalkane and bicarbonate, followed by dehydration to yield the substituted thiazole.

- Patents (e.g., WO1997023469A1) detail processes for preparing related chloromethyl-thiazole compounds using chlorinating agents under controlled conditions, which can be adapted for this compound.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Dimethylaminothioacetamide synthesis | Dimethylaminoacetonitrile + Phosphorus pentasulfide | Ambient | Variable | Precursor for thiazole ring formation |

| Cyclization | Dimethylaminothioacetamide + 1,3-dichloroacetone + dialkylether | Ambient | Variable | Forms hydroxythiazoline intermediate |

| Chlorination | Chlorinating agent (e.g., stannous chloride, ortho-nitrotoluene) | 10-15 initially, then 60-65 | 20-25 + 4-5 | Critical for chloromethyl group installation |

| Workup and Purification | Saline wash, acetonitrile wash, dehydration agent | Ambient | - | Removes impurities |

| Recrystallization | Triethylamine solvent | Ambient | - | Yields pure hydrochloride salt |

Research Findings and Process Improvements

- The improved processes focus on controlling reaction temperatures and stirring rates to optimize yield and reduce side products.

- Using stannous chloride and ortho-nitrotoluene as chlorinating agents under controlled conditions enhances the purity of the chloromethyl thiazole intermediate.

- Recrystallization in triethylamine provides better crystalline quality and stability of the hydrochloride salt.

- These methods enable production at commercial scale with pharmaceutical-grade purity, supporting downstream drug synthesis such as nizatidine.

Chemical Reactions Analysis

Types of Reactions

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Condensation Reactions: The dimethylaminomethyl group can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiazole ring.

Scientific Research Applications

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with nucleophilic sites on proteins and enzymes, altering their activity. The thiazole ring can also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Key Differences :

- The pyrazol-thiazole hybrid demonstrates bioactivity due to its extended conjugated system and chlorophenyl substituents .

Dimethylmethanamine-Containing Compounds

Compounds with the N,N-dimethylmethanamine group highlight variations in backbone structure:

Key Differences :

- Trimethylammonium chloride lacks the thiazole ring, resulting in simpler physicochemical properties (e.g., higher water solubility) .

Hybrid Thiazole-Amines with Bioactive Potential

Compounds combining thiazole and amine groups demonstrate diverse pharmacological activities:

Biological Activity

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride, commonly referred to as a thiazole derivative, is a compound with significant biological activity and diverse applications in scientific research. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential in various fields.

Structural Characteristics

- Molecular Formula : C7H12ClN2S

- Molecular Weight : 190.69 g/mol

- CAS Number : 82586-71-8

- Chemical Structure : The compound features a thiazole ring, a dimethylaminomethyl group, and a chloride ion, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-aminothiazole with formaldehyde and dimethylamine.

- Chlorination to introduce the chloromethyl group.

- Common solvents include ethanol or methanol, with heating often required to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Interactions : The dimethylaminomethyl group can engage with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Electron Transfer Reactions : The thiazole ring can participate in electron transfer processes, influencing cellular signaling pathways and metabolic functions .

Biological Applications

- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit antimicrobial properties against various pathogens. The chloromethyl group enhances the compound's ability to penetrate bacterial membranes.

- Anticancer Potential : Research has shown that compounds containing thiazole rings can induce apoptosis in cancer cells. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with varying concentrations of the compound.

Study 3: Enzyme Interaction

Research focused on the interaction between this compound and specific metabolic enzymes showed competitive inhibition patterns, indicating potential use as an enzyme inhibitor in therapeutic settings.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Competitive inhibition |

Table 2: Synthesis Conditions for this compound

| Step | Conditions |

|---|---|

| Reactants | 2-Aminothiazole, Formaldehyde, Dimethylamine |

| Solvent | Ethanol or Methanol |

| Temperature | Heating required |

Q & A

Q. What are the standard synthetic protocols for 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride?

The compound is synthesized via multi-step organic reactions, often starting with condensation of thiazole precursors with dimethylamine derivatives. Key steps include:

- Chloromethylation : Introduction of the chloromethyl group at the 4-position of the thiazole ring under controlled acidic conditions.

- Amine functionalization : Reaction with dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the N,N-dimethylmethanamine moiety.

- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Reaction progress is monitored via TLC, and purity is verified by HPLC (>95%) .

Q. What spectroscopic techniques are employed to confirm the structural identity of this compound?

Structural characterization relies on:

- NMR spectroscopy : NMR reveals characteristic peaks for the thiazole ring (δ 7.2–7.5 ppm) and chloromethyl group (δ 4.5–4.7 ppm). NMR confirms the quaternary carbon at the thiazole 2-position (δ 165–170 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 227.1 [M+H] and isotopic patterns consistent with chlorine atoms .

- IR spectroscopy : Stretching vibrations for C-Cl (650–750 cm) and C-N (1250–1350 cm) bonds .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for:

- Antitumor agents : Urea derivatives (e.g., compound 8a–8o ) exhibit cytotoxicity against cancer cell lines, with IC values in the micromolar range .

- Antimicrobial development : Thiazole derivatives demonstrate DNA gyrase inhibition, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- Enzyme inhibitor design : The chloromethyl group enables covalent binding to catalytic cysteine residues in target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of urea derivatives with antitumor activity?

Optimization strategies include:

- Solvent selection : Dichloromethane or DMF improves solubility of intermediates, reducing side reactions.

- Catalyst use : Triethylamine (10 mol%) enhances coupling efficiency during urea bond formation.

- Temperature control : Reactions performed at 0–5°C minimize decomposition of the chloromethyl group. Yields range from 50–58% under these conditions, as validated by HPLC purity >97% .

| Derivative | Yield (%) | ESI-MS [M+H] |

|---|---|---|

| 8a | 50.3 | 362.1 |

| 8b | 58.1 | 412.0 |

| 8c | 55.3 | 396.0 |

Q. What mechanistic insights explain the DNA gyrase inhibition by thiazole derivatives of this compound?

Molecular docking studies suggest:

- The thiazole ring occupies the ATP-binding pocket of DNA gyrase, while the chloromethyl group forms a covalent bond with a conserved cysteine residue (Cys-433 in E. coli).

- Hydrophobic interactions between dimethylamine substituents and the enzyme's hydrophobic cleft enhance binding affinity (ΔG = −9.2 kcal/mol) .

- Competitive inhibition assays with novobiocin confirm target specificity .

Q. How can contradictions in reported antimicrobial efficacy of derivatives be resolved?

Discrepancies arise from variations in:

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.5) or cation-adjusted Mueller-Hinton broth alter MIC values.

- Bacterial strains : Methicillin-resistant S. aureus (MRSA) shows reduced susceptibility compared to wild-type strains.

- Structural modifications : Electron-withdrawing groups (e.g., -CF) at the phenyl ring enhance activity against Gram-negative pathogens . Standardized protocols (CLSI guidelines) and isogenic strain comparisons are recommended for reproducibility .

Methodological Notes

- Experimental Design : Include negative controls (e.g., unmodified thiazole) to isolate the chloromethyl group's contribution to bioactivity .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values from dose-response curves .

- Safety : Handle the compound in a fume hood due to volatility (H220) and aquatic toxicity (H400) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.